molecular formula C3H2N2S2 B114166 2-Thionitroso-1,3-thiazole CAS No. 157736-81-7

2-Thionitroso-1,3-thiazole

Cat. No.: B114166
CAS No.: 157736-81-7
M. Wt: 130.2 g/mol
InChI Key: YXCIEHCYKFFKJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazole, 2-(thionitroso)- can be achieved through several methods. One common approach involves the reaction of carbon disulfide with sulfoxonium ylides and secondary amines to form β-keto dithiocarbamates, which can then be dehydrated in an acidic environment to yield thiazole-2-thiones . Another method includes a base-catalyzed three-component reaction between chalcones, isothiocyanates, and elemental sulfur, resulting in thiazole-2-thiones .

Industrial Production Methods: Industrial production of thiazole derivatives often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . Such sustainable strategies are increasingly favored in the pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions: 2-Thionitroso-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiazole, 2-(thionitroso)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Thionitroso-1,3-thiazole is unique due to its thionitroso group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific reactions and exhibit unique pharmacological properties compared to other thiazole derivatives .

Properties

CAS No.

157736-81-7

Molecular Formula

C3H2N2S2

Molecular Weight

130.2 g/mol

IUPAC Name

2-thionitroso-1,3-thiazole

InChI

InChI=1S/C3H2N2S2/c6-5-3-4-1-2-7-3/h1-2H

InChI Key

YXCIEHCYKFFKJU-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)N=S

Canonical SMILES

C1=CSC(=N1)N=S

Synonyms

Thiazole, 2-(thionitroso)- (9CI)

Origin of Product

United States

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